N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide
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Overview
Description
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a cinnamamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have showndopamine D2 receptor antagonistic activity and serotonin 5-HT2 receptor blockage activity . These receptors play crucial roles in the nervous system, affecting mood, sleep, and cognition.
Mode of Action
Similar compounds have shown to inhibit the growth of cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started . This suggests that N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide might interact with its targets in a similar manner.
Biochemical Pathways
Thiazole derivatives have been tested for their in vitro analgesic and anti-inflammatory activities . This suggests that this compound might affect similar pathways.
Result of Action
Similar compounds have demonstrated antitumor and cytotoxic activities , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common route includes the formation of the benzofuran and thiazole rings separately, followed by their coupling with a cinnamamide derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzofuran or thiazole rings.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Uniqueness
What sets N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide apart is its unique combination of the benzofuran, thiazole, and cinnamamide moieties. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
(E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-25-17-9-5-8-15-12-18(26-20(15)17)16-13-27-21(22-16)23-19(24)11-10-14-6-3-2-4-7-14/h2-13H,1H3,(H,22,23,24)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXGUBJCJXWOAA-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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